molecular formula C15H18BNO6 B12632420 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester CAS No. 953411-03-5

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester

Cat. No.: B12632420
CAS No.: 953411-03-5
M. Wt: 319.12 g/mol
InChI Key: WNDIMVXXLXLEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a boronic acid group and ester functionalities, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the indole core can interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole-1,6-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 6-methyl ester
  • 1H-Indole-1,2-dicarboxylic acid, 3-formyl-, 1-(1,1-dimethylethyl) 2-methyl ester

Uniqueness

1H-Indole-1,4-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 4-methyl ester is unique due to its specific substitution pattern and functional groups. The presence of both boronic acid and ester functionalities allows for versatile reactivity and applications in various fields. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for diverse biological and chemical environments .

Properties

IUPAC Name

[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-11-7-5-6-9(13(18)22-4)10(11)8-12(17)16(20)21/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIMVXXLXLEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723487
Record name [1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953411-03-5
Record name [1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.